

The Pharmacokinetics of [11C]CUMI-101: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Cumi-101 C-11

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic properties of [11C]CUMI-101, a radioligand used in positron emission tomography (PET) for imaging the serotonin 1A (5-HT1A) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in the application and interpretation of data derived from [11C]CUMI-101 studies.

Introduction

[11C]CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a PET radiotracer with high affinity for the 5-HT1A receptor. [1][2] Initially developed as a potential agonist for this receptor, its in-vivo behavior has been a subject of extensive research.[3][4] Understanding its pharmacokinetic profile, including its binding characteristics, distribution, and metabolism, is crucial for the accurate quantification of 5-HT1A receptors in both preclinical and clinical research settings. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative data regarding the binding affinity, biodistribution, dosimetry, and in vivo binding potential of [11C]CUMI-101.

Table 1: In Vitro Binding Affinity of CUMI-101

Receptor Subtype	Preparation	Radioligand	Ki (nM)	Species	Reference
5-HT1A	Bovine Hippocampal Membranes	[3H]8-OH-DPAT	0.15	Bovine	[3]
α1-adrenoceptor	Not Specified	Not Specified	6.75	Not Specified	[3]
α1-adrenoceptor	Cerebellum Homogenate	[3H]-prazosin	2.8 ± 0.5	Human	[5]

Table 2: Human Biodistribution and Radiation Dosimetry of [11C]CUMI-101

Organ	Absorbed Dose (μSv/MBq)
Pancreas	32.0
Liver	18.4
Spleen	14.5
Effective Dose	5.3 ± 0.5

Data from whole-body PET imaging in nine healthy volunteers.[\[6\]](#)

Table 3: In Vivo Binding Potential (BPND) of [11C]CUMI-101 in Baboons

Brain Region	Baseline	Post-WAY-100635 (0.5 mg/kg)	% Reduction	Post-8-OH-DPAT (2 mg/kg)	% Reduction
Multiple Regions (Average)	-	-	87%	-	76%

Data from PET studies in male baboons (*Papio anubis*).[\[2\]](#)[\[7\]](#)

Table 4: In Vivo Binding Potential (BPND) of [11C]CUMI-101 in Humans

| Brain Region | Placebo | Post-Citalopram (10 mg) | % Increase | |---|---|---| | Cortical Regions (Mean) | 1.3 (0.2) | 1.4 (0.2) | 7% |

Data from a double-blind, crossover, randomized study in 15 healthy participants. Citalopram is a selective serotonin reuptake inhibitor (SSRI).[\[4\]](#)

Experimental Protocols

Detailed methodologies for key experiments involving [11C]CUMI-101 are outlined below.

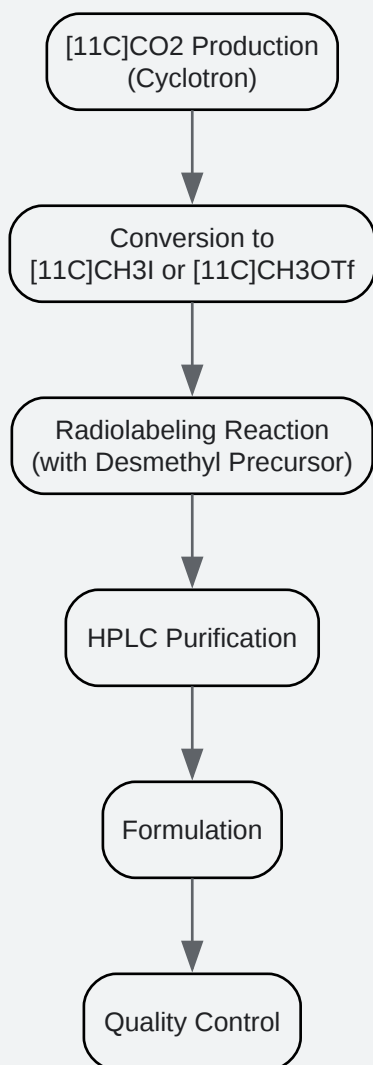
Radiosynthesis of [11C]CUMI-101

The radiosynthesis of [11C]CUMI-101 is typically performed via O-methylation of its desmethyl precursor.

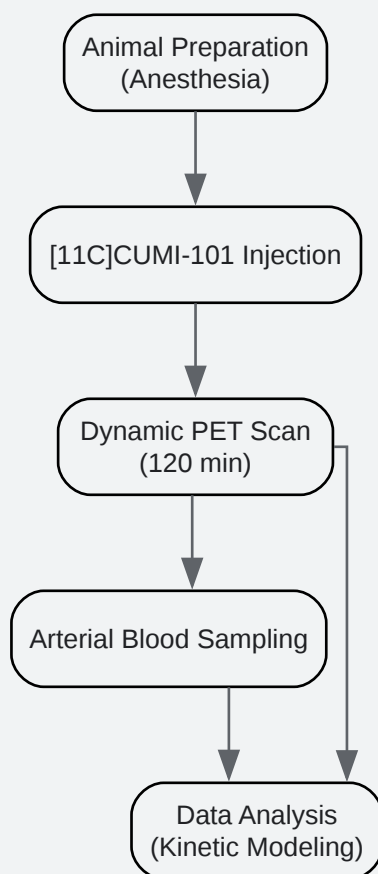
Procedure:

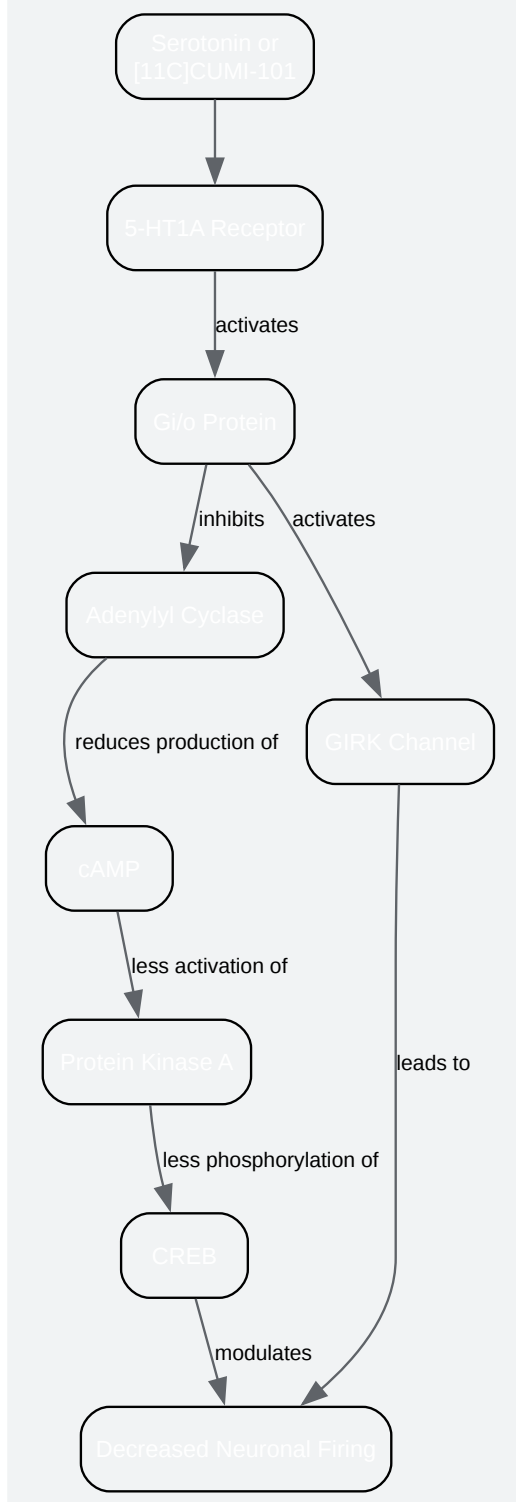
- **Production of [11C]Methyl Iodide or [11C]Methyl Triflate:** [11C]Carbon dioxide, produced by a cyclotron, is converted to [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf).
- **Radiolabeling:** The desmethyl precursor of CUMI-101 is reacted with the [11C]methylating agent in an appropriate solvent (e.g., dimethylformamide).
- **Purification:** The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]CUMI-101 from unreacted precursors and byproducts.
- **Formulation:** The purified [11C]CUMI-101 is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.
- **Quality Control:** The final product undergoes quality control tests to ensure radiochemical purity, chemical purity, specific activity, and sterility. The average radiochemical yield is approximately 25% at the end of synthesis, with a high specific activity.[\[8\]](#)

Radiosynthesis Workflow



Preclinical PET Imaging Workflow



5-HT_{1A} Receptor Signaling Pathway[Click to download full resolution via product page](#)

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